BMS-8 -

BMS-8

Catalog Number: EVT-263137
CAS Number:
Molecular Formula: C27H28BrNO3
Molecular Weight: 494.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BMS-8, chemically known as 1-[3-Bromo-4-(2-methyl-biphenyl-3-ylmethoxy)-benzyl]-piperidine-2-carboxylic acid, is a small molecule that has garnered significant attention in cancer immunotherapy research. [, , , , ] It acts as an inhibitor of the interaction between programmed cell-death 1 (PD-1) and its ligand PD-L1, which are crucial immune checkpoint molecules. [, , , , ] This interaction plays a critical role in suppressing the immune system's ability to recognize and eliminate cancer cells. [, , , , ] BMS-8's potential lies in its ability to disrupt this interaction, thereby enhancing the body's anti-tumor immune response. [, , , , ]

Synthesis Analysis

While some research articles mention BMS-8 as a starting point for the development of novel inhibitors, detailed procedures for its synthesis are not explicitly described. [, ] The focus of these articles primarily lies in using BMS-8 as a reference compound for comparison with newly designed or synthesized molecules aimed at improving upon its inhibitory activity against PD-1/PD-L1 interaction. [, ]

Molecular Structure Analysis

The molecular structure of BMS-8 has been investigated through in silico simulations and docking studies. [, ] These studies have focused on understanding how BMS-8 interacts with PD-L1 and induces its dimerization, which ultimately leads to the inhibition of PD-1/PD-L1 binding. [, ] The critical structural features of BMS-8 identified through these studies include a biphenyl group, a bromotyrosine moiety, and a piperidine-2-carboxylic acid group. []

Mechanism of Action

BMS-8 functions by inducing the dimerization of PD-L1. [, , , ] This dimerization occurs when two PD-L1 molecules bind to each other, forming a complex. [, , , ] BMS-8 facilitates this dimerization by binding to a specific pocket on the PD-L1 molecule. [, ] The formation of the PD-L1 dimer then prevents the binding of PD-L1 to PD-1, effectively blocking the immune checkpoint interaction and enhancing the anti-tumor immune response. [, , , ]

Physical and Chemical Properties Analysis

The provided research articles do not delve into a detailed analysis of the physical and chemical properties of BMS-8. The primary focus remains on its biological activity and its potential as a starting point for developing more potent inhibitors of the PD-1/PD-L1 interaction. [, , , ]

Applications

The primary application of BMS-8 in scientific research is as a tool for studying the PD-1/PD-L1 immune checkpoint pathway. [, , , ] Its known ability to inhibit the interaction between PD-1 and PD-L1 makes it valuable in:* Developing new cancer therapies: BMS-8 serves as a reference compound for designing and synthesizing novel small molecule inhibitors with improved potency against PD-1/PD-L1 interaction. [, ]* Understanding mechanisms of action: Studying how BMS-8 interacts with PD-L1 provides insights into the structural features and molecular mechanisms important for blocking the PD-1/PD-L1 interaction. [, ]* Validating screening assays: BMS-8 can be used as a positive control in assays designed to identify and evaluate the activity of potential inhibitors of the PD-1/PD-L1 interaction. []* Exploring structure-activity relationships (SAR): By modifying the structure of BMS-8 and evaluating the impact on its inhibitory activity, researchers can gain a better understanding of the relationship between chemical structure and biological activity. [, ] This knowledge is crucial for optimizing lead compounds in drug discovery.

Future Directions

Future research directions for BMS-8 could include:* Optimization of its structure: Further modifications of the BMS-8 scaffold could lead to the development of more potent and selective inhibitors of the PD-1/PD-L1 interaction. [, ]* Investigation of its pharmacokinetic properties: Understanding how BMS-8 is absorbed, distributed, metabolized, and eliminated in vivo is crucial for translating its therapeutic potential into clinical applications.* Exploration of its efficacy in combination therapies: Combining BMS-8 or its derivatives with other cancer treatments, such as chemotherapy or other immunotherapies, could potentially enhance anti-tumor responses.* Development of new delivery systems: Exploring novel ways to deliver BMS-8 or its derivatives to tumor sites could improve their efficacy and reduce potential side effects.

Biphenyl-conjugated bromotyrosine (X)

  • Compound Description: This compound is a derivative of BMS-8 designed through in silico simulations to improve upon the IC50 value for inhibiting PD-1/PD-L1 interactions. It features a biphenyl group conjugated with bromotyrosine. []
  • Relevance: This compound is structurally related to BMS-8 and exhibits a five-fold improvement in inhibiting the PD-1/PD-L1 interaction with an IC50 of 1.5 μM compared to BMS-8's 7.2 μM. []
  • Compound Description: These compounds are further derivatized versions of biphenyl-conjugated bromotyrosine (X) where amino acids are conjugated to explore the relationship between docking modes within the PD-L1 homodimer pocket and their effect on IC50 values. []
  • Relevance: These compounds are structurally related to both BMS-8 and compound X, aiming to further enhance the inhibitory activity against the PD-1/PD-L1 interaction. Studying their docking modes provides insights into improving the design of future inhibitors based on the BMS-8 scaffold. []

BMS-1166

  • Compound Description: This compound is another small-molecule inhibitor that, like BMS-8, targets the PD-1/PD-L1 interaction by inducing PD-L1 dimerization. []
  • Relevance: Both BMS-8 and BMS-1166 share a common scaffold and interact with the cavity formed between two PD-L1 monomers. They provide valuable insights into the structure-activity relationship of small-molecule inhibitors targeting PD-L1 dimerization. []

Sorafenib

  • Compound Description: Sorafenib is a known multi-kinase inhibitor used in cancer treatment, primarily targeting VEGFR-2. [, ]
  • Relevance: While not structurally similar to BMS-8, Sorafenib serves as a reference compound in studies investigating multi-target inhibitors for both VEGFR-2 and PD-L1. Compounds like (Z)-styryl p-bromophenyl urea (compound 16) and (E)-styryl p-bromophenyl urea (compound 23) demonstrated superior VEGFR-2 downregulation compared to Sorafenib. [] Additionally, a triazole-based derivative (compound 23) showed comparable efficacy to BMS-8 in targeting both PD-L1 and c-Myc proteins while outperforming Sorafenib in downregulating VEGFR-2. []

Properties

Product Name

BMS-8

IUPAC Name

1-[[3-bromo-4-[(2-methyl-3-phenylphenyl)methoxy]phenyl]methyl]piperidine-2-carboxylic acid

Molecular Formula

C27H28BrNO3

Molecular Weight

494.4 g/mol

InChI

InChI=1S/C27H28BrNO3/c1-19-22(10-7-11-23(19)21-8-3-2-4-9-21)18-32-26-14-13-20(16-24(26)28)17-29-15-6-5-12-25(29)27(30)31/h2-4,7-11,13-14,16,25H,5-6,12,15,17-18H2,1H3,(H,30,31)

InChI Key

QRXBPPWUGITQLE-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br

Solubility

Soluble in DMSO

Synonyms

BMS8; BMS 8; BMS-8

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=C(C=C(C=C3)CN4CCCCC4C(=O)O)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.